tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Aminomethyl Group: This step often involves the use of a reductive amination reaction.
Attachment of the tert-Butyl(dimethyl)silyl Group: This is usually achieved through a silylation reaction using tert-butyl(dimethyl)silyl chloride.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the silyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield an imine or an amide.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine
In medicinal chemistry, it serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry
The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s functional groups allow it to form stable complexes with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2R,4R)-2-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the silyl group, making it less sterically hindered.
tert-Butyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate: Contains a hydroxyl group instead of the silyl group, affecting its reactivity.
Uniqueness
The presence of the tert-butyl(dimethyl)silyl group in tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate imparts unique steric and electronic properties. This makes it particularly useful in reactions where steric hindrance can influence the outcome, such as in selective catalysis and protection strategies in organic synthesis.
Properties
Molecular Formula |
C16H34N2O3Si |
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Molecular Weight |
330.54 g/mol |
IUPAC Name |
tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H34N2O3Si/c1-15(2,3)20-14(19)18-11-13(9-12(18)10-17)21-22(7,8)16(4,5)6/h12-13H,9-11,17H2,1-8H3/t12-,13-/m1/s1 |
InChI Key |
DKCJFKXHBRAYKQ-CHWSQXEVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CN)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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